PEG 18 cetostearyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C52H106O19 |

|---|---|

Poids moléculaire |

1035.4 g/mol |

Nom IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C52H106O19/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-54-19-21-56-23-25-58-27-29-60-31-33-62-35-37-64-39-41-66-43-45-68-47-49-70-51-52-71-50-48-69-46-44-67-42-40-65-38-36-63-34-32-61-30-28-59-26-24-57-22-20-55-18-16-53/h53H,2-52H2,1H3 |

Clé InChI |

MJNMGVUBZLCPCN-UHFFFAOYSA-N |

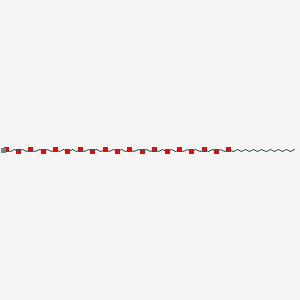

SMILES canonique |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of PEG 18 Cetostearyl Ether (Ceteareth-18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG 18 cetostearyl ether, with the INCI name Ceteareth-18, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1] It is a polyethylene (B3416737) glycol ether of cetearyl alcohol, which is a blend of cetyl and stearyl alcohols.[2] The "18" in its name denotes the average number of ethylene (B1197577) oxide units in the polyethylene glycol chain.[1] This ethoxylation process yields a molecule with both a hydrophobic (lipophilic) cetostearyl alcohol portion and a hydrophilic polyethylene glycol portion, making it an effective emulsifier, solubilizer, and wetting agent.[2][3] Its primary function is to stabilize oil-in-water (O/W) emulsions, enabling the formulation of stable creams, lotions, and other preparations containing both oil and water phases.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a visual representation of its functional mechanism.

Chemical Identity

| Identifier | Value |

| INCI Name | Ceteareth-18 |

| Chemical Name | Polyoxyethylene (18) Cetostearyl Ether |

| CAS Number | 68439-49-6 |

| Synonyms | Alcohols, C16-18, ethoxylated (18 mol EO average molar ratio), PEG-18 Cetyl/Stearyl Ether, Polyethylene glycol (18) cetyl/stearyl ether |

Physicochemical Properties

The functional performance of this compound in various applications is dictated by its distinct physicochemical properties. A summary of these properties is presented below, followed by detailed experimental methodologies.

Quantitative Data Summary

| Property | Value | Test Conditions |

| Appearance | White, waxy solid | Room Temperature |

| Solidification Point | Approximately 40 °C | - |

| Density | 0.97 g/mL | at 40 °C |

| pH (1% aqueous solution) | 5.5 - 8.5 | - |

| Hydrophile-Lipophile Balance (HLB) | 16.3 | Calculated |

| Water Content | Max. 1% by weight | - |

Solubility Profile

This compound exhibits good solubility in water and other polar solvents, a characteristic attributed to its hydrophilic polyethylene glycol chain.[3] Despite its good water solubility, the high solidification temperature necessitates the use of warm water to form a homogeneous mixture.[3] It is also reported to be relatively soluble in low aliphatic alcohols and benzene.[3]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of non-ionic surfactants like this compound.

Determination of Solidification Point

The solidification point of a waxy solid like this compound can be determined using a standard method such as the dropping point test (ASTM D566 or ISO 2176) or a capillary melting point apparatus.

General Protocol (Capillary Method):

-

A small, powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. The solidification point is determined by reversing the process and observing the temperature at which the liquid solidifies upon cooling.

Determination of Density

The density of a waxy solid at a temperature above its melting point can be determined using a pycnometer or a hydrometer.

General Protocol (Pycnometer Method):

-

The weight of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the molten this compound at a controlled temperature (e.g., 40 °C), and the weight is recorded.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and the weight is recorded.

-

The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.

pH Measurement of an Aqueous Solution

The pH of a 1% aqueous solution of this compound is measured using a calibrated pH meter.

General Protocol:

-

A 1% (w/w) solution of this compound in deionized water is prepared. Due to its waxy nature, the mixture may need to be heated to ensure complete dissolution.

-

The solution is cooled to a standard temperature (e.g., 25 °C).

-

A pH meter, calibrated with standard buffer solutions (e.g., pH 4, 7, and 10), is used to measure the pH of the solution.

-

The electrode is immersed in the solution, and the reading is allowed to stabilize before being recorded.

Calculation of Hydrophile-Lipophile Balance (HLB)

The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For non-ionic surfactants like this compound, the HLB value can be calculated using Griffin's method.

Griffin's Method:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the polyethylene glycol chain).

-

M is the total molecular mass of the molecule.

For this compound, the hydrophilic portion consists of 18 ethylene oxide units. The hydrophobic portion is cetostearyl alcohol (a mixture of cetyl and stearyl alcohols). By calculating the respective molecular weights, the HLB value can be estimated. An HLB value of 16.3 indicates that this compound is strongly hydrophilic and is suitable for producing oil-in-water emulsions.[3]

Functional Mechanism: Emulsification

The primary function of this compound in formulations is to act as an emulsifier, stabilizing the dispersion of oil droplets within an aqueous phase. This is crucial for the creation of stable creams, lotions, and other cosmetic and pharmaceutical products.

Emulsification Workflow

The following diagram illustrates the role of this compound in the formation of a stable oil-in-water emulsion.

Caption: Emulsification process facilitated by this compound.

Applications in Research and Drug Development

The well-defined physicochemical properties of this compound make it a valuable excipient in pharmaceutical research and drug development.

-

Topical and Transdermal Drug Delivery: Its ability to form stable emulsions is critical for the development of creams, ointments, and lotions for delivering active pharmaceutical ingredients (APIs) to or through the skin.

-

Solubilization of Poorly Water-Soluble Drugs: As a non-ionic surfactant, it can increase the solubility of hydrophobic APIs in aqueous formulations, enhancing their bioavailability.

-

Formation of Nanocarriers: this compound can be a component in the formation of nanoemulsions and other drug delivery systems designed to improve drug stability, targeting, and controlled release.

Conclusion

This compound is a versatile non-ionic surfactant with a well-characterized set of physicochemical properties. Its strong emulsifying capabilities, driven by its amphiphilic nature and high HLB value, make it an indispensable tool for formulators in the pharmaceutical and cosmetic industries. Understanding its properties and the methodologies for their determination is crucial for the rational design and development of stable and effective product formulations.

References

A Technical Guide to the Laboratory Synthesis and Purification of PEG 18 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis and purification of PEG 18 cetostearyl ether, also known as Ceteareth-18. This non-ionic surfactant is a polyethylene (B3416737) glycol ether of cetostearyl alcohol and finds extensive use as an emulsifier and solubilizing agent in pharmaceutical and cosmetic formulations.[1][2] The synthesis of this compound primarily involves the ethoxylation of cetostearyl alcohol, which results in a polymer with an average of 18 repeating ethylene (B1197577) oxide units.[1]

Due to the nature of the polymerization process, the synthesized product is a polydisperse mixture. Therefore, robust purification methods are essential to obtain a product with a narrower molecular weight distribution for specialized applications. This document details the underlying chemistry, experimental protocols, and analytical considerations for producing and purifying this compound in a laboratory setting.

Synthesis of this compound via Ethoxylation

The industrial production of Ceteareth compounds involves the reaction of a fatty alcohol (in this case, cetostearyl alcohol, a mixture of cetyl and stearyl alcohol) with ethylene oxide.[3][4] This reaction, known as ethoxylation, is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and proceeds via an anionic ring-opening polymerization mechanism.[5][6]

The process begins with the activation of the alcohol by the catalyst to form an alkoxide.[7] This alkoxide then acts as a nucleophile, attacking the ethylene oxide monomer in a stepwise addition.[5][6] The "18" in this compound represents the average number of ethylene oxide units per molecule.[8]

The ethoxylation of fatty alcohols is a complex process influenced by factors such as temperature, pressure, and catalyst concentration.[6] The reaction rate is typically first-order with respect to both the catalyst and ethylene oxide concentrations.[6] While alkaline catalysts are common, specialized catalysts, such as barium-based compounds, can be used to achieve a narrower distribution of ethoxylates.[9]

This protocol describes a representative procedure for the synthesis of this compound in a laboratory-scale autoclave reactor.

Materials:

-

Cetostearyl alcohol (high purity)

-

Ethylene oxide (lecture bottle or other suitable source)

-

Potassium hydroxide (KOH) or other suitable catalyst

-

Nitrogen gas (high purity)

-

Anhydrous toluene (B28343) or other suitable solvent

-

High-pressure stainless-steel autoclave reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and gas inlet/outlet valves.

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen gas to remove any air and moisture.

-

Charging the Reactor: Introduce a known quantity of cetostearyl alcohol and the catalyst (e.g., 0.1-0.5% w/w of the alcohol) into the reactor.

-

Inerting and Heating: Seal the reactor and purge again with nitrogen. Heat the mixture to the desired reaction temperature (typically 120-180°C) with stirring.[6]

-

Ethylene Oxide Addition: Once the desired temperature is reached, introduce ethylene oxide into the reactor at a controlled rate. The reaction is highly exothermic, so careful monitoring of temperature and pressure is crucial.[4] The total amount of ethylene oxide to be added is calculated based on the desired average degree of ethoxylation (18 moles of ethylene oxide per mole of cetostearyl alcohol).

-

Reaction Monitoring: Maintain the reaction mixture at the set temperature and pressure until the desired amount of ethylene oxide has been consumed, which can be monitored by the pressure drop in the reactor.

-

Termination and Cooling: Once the reaction is complete, stop the ethylene oxide feed and allow the reactor to cool to room temperature.

-

Neutralization and Product Recovery: The catalyst can be neutralized with an acid (e.g., acetic or phosphoric acid). The crude product can then be discharged from the reactor.

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product from the ethoxylation reaction is a polydisperse mixture containing molecules with a distribution of polyethylene glycol chain lengths. For applications requiring high purity and a well-defined composition, purification is necessary. Chromatographic techniques are particularly effective for separating PEG oligomers.[10][11]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating PEG homologs based on their hydrophobicity.[11][12] Longer PEG chains are more hydrophilic and thus elute earlier. C18 columns are commonly used for the separation of PEGs.[10]

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is useful for analyzing the molecular weight distribution of the polymer.

-

Precipitation/Recrystallization: This technique can be used for initial purification. PEG derivatives can often be precipitated from solutions in solvents like methylene (B1212753) chloride or benzene (B151609) by adding a non-solvent such as ethyl ether or hexane.[13]

This protocol provides a general method for the purification of Ceteareth-18 using preparative column chromatography.

Materials:

-

Crude this compound

-

Silica gel or reversed-phase C18 stationary phase

-

Appropriate solvent system (e.g., a gradient of water and acetonitrile (B52724) for reversed-phase)[10]

-

Chromatography column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack the chromatography column.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.

-

Loading: Carefully load the sample onto the top of the packed column.

-

Elution: Begin eluting the sample with the chosen solvent system. For complex mixtures, a solvent gradient is often employed to improve separation.[10]

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., analytical HPLC, TLC) to identify the fractions containing the desired product with a narrower polydispersity.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Caption: General workflow for the purification of Ceteareth-18.

Data Presentation and Characterization

The successful synthesis and purification of this compound should be confirmed by appropriate analytical techniques.

| Property | Typical Value/Range | Reference(s) |

| INCI Name | Ceteareth-18 | [14] |

| Appearance | White, waxy solid or flakes | [3][14] |

| Solubility | Soluble in water and polar solvents (for >10 mole ethoxylates) | [3][14] |

| Average Molar Mass (approx.) | Varies based on cetyl/stearyl ratio, ~1000-1200 g/mol | [8] |

| HLB Value (Hydrophile-Lipophile Balance) | High HLB, typically in the range of 15-17 | [14] |

| Technique | Expected Results |

| FT-IR Spectroscopy | Characteristic peaks for C-O-C ether linkages (strong, around 1100 cm⁻¹), O-H stretching (broad, around 3400 cm⁻¹), and C-H stretching (around 2850-2950 cm⁻¹). |

| ¹H NMR Spectroscopy | A large, broad peak corresponding to the ethylene oxide protons (-O-CH₂-CH₂-O-) around 3.6 ppm. Signals from the cetyl and stearyl alkyl chains would appear upfield (~0.8-1.6 ppm). |

| HPLC/GPC | A chromatogram showing the molecular weight distribution of the polymer. A successful purification will result in a narrower peak compared to the crude product.[10][11] |

| Mass Spectrometry (MALDI-TOF) | A series of peaks separated by 44 Da (the mass of one ethylene oxide unit), confirming the polymeric nature and allowing for the determination of the distribution. |

Conclusion

The synthesis of this compound via the ethoxylation of cetostearyl alcohol is a well-established industrial process that can be adapted for laboratory-scale production. The key challenge for researchers is the inherent polydispersity of the resulting product. This guide outlines a systematic approach to both the synthesis and the subsequent purification, emphasizing the use of chromatographic techniques to achieve a more defined final product. The provided protocols and workflows serve as a foundational resource for scientists and professionals in the pharmaceutical and chemical research fields.

References

- 1. CETYL STEARYL ALCOHOL 25 EO - Ataman Kimya [atamanchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gujchem.wordpress.com [gujchem.wordpress.com]

- 4. rspublication.com [rspublication.com]

- 5. Kinetics and mechanisms of fatty alcohol polyethoxylation. 1. The reaction catalyzed by potassium hydroxide | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. cir-safety.org [cir-safety.org]

- 8. PEG 20 cetostearyl ether | 9004-95-9 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. psecommunity.org [psecommunity.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cetostearyl Alcohol Ethoxylate - Rimpro India [rimpro-india.com]

Mechanism of action of PEG 18 cetostearyl ether as a non-ionic surfactant

An In-depth Technical Guide on the Mechanism of Action of PEG 18 Cetostearyl Ether

Introduction

This compound, known by its INCI name Ceteareth-18, is a non-ionic surfactant belonging to the family of ethoxylated fatty alcohols.[1] It is synthesized through the ethoxylation of cetearyl alcohol, which is a blend of cetyl and stearyl alcohols, with an average of 18 ethylene (B1197577) oxide units.[2] This structure imparts amphiphilic properties, making it a highly effective and versatile excipient in the pharmaceutical and cosmetic industries.[1][3] As a non-ionic surfactant, it does not carry an electrical charge, which contributes to its stability over a wide range of pH and ionic strengths and its lower potential for irritation compared to ionic surfactants.[4]

Its primary functions in drug formulations include acting as an emulsifier, solubilizing agent, and wetting agent.[2][5] These functions are crucial for developing stable and bioavailable dosage forms for poorly water-soluble active pharmaceutical ingredients (APIs).[6] This guide provides a detailed examination of the physicochemical properties, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The functional characteristics of this compound are dictated by its physical and chemical properties. These properties determine its suitability for various pharmaceutical applications, particularly in the formulation of emulsions and solubilized drug delivery systems. A summary of its key properties is presented below.

| Property | Value / Description | Reference |

| INCI Name | Ceteareth-18 | [1] |

| CAS Number | 68439-49-6 | [1][7] |

| Chemical Class | Non-ionic surfactant (ethoxylated fatty alcohol) | [1] |

| Appearance | White, waxy solid at room temperature. | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 16.3 | [1] |

| Solubility | Good solubility in water (requires heating), low aliphatic alcohols, and benzene. | [1] |

| Solidification Point | Approximately 40°C | [1] |

| Density | ~0.97 g/mL at 40°C | [1] |

| pH (1% solution) | 5.5 - 8.5 | [1] |

Core Mechanism of Action

The efficacy of this compound as a surfactant stems from its amphiphilic molecular structure, which consists of a hydrophilic (water-loving) polyethylene (B3416737) glycol (PEG) chain and a lipophilic (oil-loving) cetostearyl alcohol tail. This dual nature allows it to operate at the interface between immiscible phases like oil and water.

Reduction of Interfacial Tension and Emulsification

When introduced into a system containing oil and water, this compound molecules spontaneously migrate to the interface. The lipophilic cetostearyl tails orient themselves into the oil phase, while the hydrophilic PEG heads align with the aqueous phase. This arrangement reduces the interfacial tension between the two liquids, lowering the energy required to form an emulsion.[1][8]

With a high HLB value of 16.3, this compound is particularly effective at stabilizing oil-in-water (O/W) emulsions, where oil droplets are dispersed within a continuous water phase.[1] The surfactant molecules form a durable protective film around the oil droplets, creating a steric barrier that prevents them from coalescing (merging), thus ensuring the stability of the emulsion.[1][9]

Figure 1: Emulsification Mechanism.

Micelle Formation and Drug Solubilization

In aqueous solutions, once the concentration of this compound surpasses a specific threshold known as the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles.[10] In these micelles, the lipophilic tails form a hydrophobic core, while the hydrophilic heads create an outer shell that interfaces with the water.

This micellar core provides a favorable microenvironment for encapsulating poorly water-soluble (lipophilic) drug molecules.[6] This process, known as micellar solubilization, significantly enhances the aqueous solubility of the drug, which is a critical factor for improving its bioavailability.[5][6] Non-ionic surfactants are widely used for this purpose in liquid formulations for preclinical and clinical trials.[5]

Figure 2: Micelle Formation for Drug Solubilization.

Interaction with Biological Membranes and Permeability Enhancement

The PEGylated structure of Ceteareth-18 plays a significant role in drug delivery. Surfactants can interact with the lipid bilayers of cell membranes, temporarily disrupting their architecture and increasing their fluidity.[11] This action can enhance the permeability of the membrane to drug molecules, facilitating their absorption.[12]

Furthermore, the polyethylene glycol (PEG) chains on the surface of drug delivery systems, such as nanoparticles or liposomes, can create a "stealth effect".[13] This hydrophilic layer shields the nanoparticle from being recognized and cleared by the immune system (e.g., the mononuclear phagocyte system), thereby prolonging its circulation time in the bloodstream and increasing the likelihood of reaching the target tissue.[14][15]

References

- 1. Ceteareth-18 - PCC Group Product Portal [products.pcc.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ceteareth-18, 68439-49-6 [thegoodscentscompany.com]

- 8. incibeauty.com [incibeauty.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]

- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of PEG 18 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of PEG 18 cetostearyl ether, a nonionic surfactant crucial in various pharmaceutical and research applications. This document outlines the quantitative HLB data, detailed experimental protocols for its determination, and a logical workflow for its application in advanced drug delivery systems.

Data Presentation: HLB Value of this compound

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to describe the degree to which a surfactant is hydrophilic or lipophilic. The HLB value of this compound, also known under the INCI name Ceteareth-18, is a critical parameter for formulators.

| Surfactant Name | INCI Name | Type | Reported HLB Value | Reference |

| This compound | Ceteareth-18 | Nonionic | 16.3 | [1] |

Note: The HLB value indicates that this compound is a strongly hydrophilic surfactant, making it an effective oil-in-water (O/W) emulsifier and solubilizer.[1][2]

Experimental Protocols: Determination of HLB Value

The HLB value of a nonionic surfactant like this compound can be determined experimentally using the emulsion stability method, which is a practical application of the principles developed by Griffin. This method involves preparing a series of emulsions to find the optimal emulsifier blend that stabilizes a specific oil phase.

Objective:

To experimentally determine the required HLB of an oil phase, which in turn helps to characterize and confirm the HLB of an unknown surfactant.

Materials:

-

Oil phase (e.g., mineral oil, lanolin, or a specific drug carrier oil)

-

Two nonionic surfactants with known HLB values (a low HLB and a high HLB surfactant, e.g., Span 80 with HLB of 4.3 and Tween 80 with HLB of 15.0)

-

The nonionic surfactant with the unknown HLB value (in this case, for verification purposes, this compound)

-

Distilled water

-

Beakers, graduated cylinders, and a mechanical stirrer

-

Microscope for emulsion droplet size observation (optional)

-

Centrifuge for stability testing (optional)

Methodology: Emulsion Stability Series

-

Preparation of Emulsifier Blends:

-

Prepare a series of emulsifier blends by mixing the two known surfactants (low and high HLB) in varying ratios to achieve a range of HLB values. For instance, to cover a range from HLB 4.3 to 15.0, the proportions can be varied in increments of 10% or 20%.

-

The HLB of the blend is calculated using the following formula: HLBblend = (FractionA × HLBA) + (FractionB × HLBB) Where:

-

FractionA and FractionB are the weight fractions of surfactant A and B in the blend.

-

HLBA and HLBB are the HLB values of surfactant A and B, respectively.

-

-

-

Preparation of Oil-in-Water Emulsions:

-

For each emulsifier blend, prepare an oil-in-water emulsion. A typical formulation would consist of 5% emulsifier blend, 45% oil phase, and 50% distilled water.

-

Heat the oil phase and the emulsifier blend together to a temperature of 70-75°C.

-

Heat the distilled water separately to the same temperature.

-

Slowly add the water phase to the oil/emulsifier phase with continuous stirring using a mechanical stirrer at a constant speed for a defined period (e.g., 5-10 minutes).

-

Allow the emulsions to cool to room temperature while stirring.

-

-

Evaluation of Emulsion Stability:

-

Observe the prepared emulsions immediately after preparation and then at set time intervals (e.g., 1 hour, 24 hours, 48 hours).

-

Assess the stability based on the following parameters:

-

Visual Observation: Look for signs of instability such as creaming, coalescence, or phase separation. A stable emulsion will appear uniform and homogenous.

-

Microscopic Examination (Optional): Observe the emulsion under a microscope to assess the droplet size and distribution. Smaller and more uniform droplets generally indicate a more stable emulsion.

-

Centrifugation (Optional): Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). The emulsion that shows the least phase separation is considered the most stable.

-

-

-

Determination of the Required HLB:

-

The HLB value of the emulsifier blend that produces the most stable emulsion corresponds to the "required HLB" of the oil phase used in the experiment.

-

-

Verification of the HLB of this compound:

-

To verify the HLB of this compound, it can be used as one of the known surfactants in a blend, or it can be used as the sole emulsifier to see how well it stabilizes an oil with a known required HLB. If this compound (with its reported HLB of ~16.3) effectively emulsifies an oil phase with a required HLB in a similar range, it provides experimental support for its reported value.

-

Mandatory Visualization: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) Formulation

The following diagram illustrates the logical workflow for the formulation and optimization of a Self-Emulsifying Drug Delivery System (SEDDS), a common application for surfactants like this compound.

Caption: Logical workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).

References

An In-Depth Technical Guide to the Critical Micelle Concentration of PEG 18 Cetostearyl Ether in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of PEG 18 cetostearyl ether, a non-ionic surfactant crucial in various pharmaceutical and research applications. This document outlines the fundamental principles of micellization, presents available data on the CMC of structurally similar compounds, and details the experimental protocols for its determination.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a point is reached where the individual molecules (monomers) begin to self-assemble into organized spherical structures known as micelles. This spontaneous aggregation occurs to minimize the unfavorable interaction between the hydrophobic tails and water. The concentration at which this phenomenon begins is termed the Critical Micelle Concentration (CMC).

Below the CMC, surfactant molecules exist predominantly as monomers and can adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form new micelles. The CMC is a critical parameter as it dictates the concentration at which the unique properties of micelles, such as their ability to solubilize poorly water-soluble compounds within their hydrophobic cores, become effective.

This compound, also known by its INCI name Ceteareth-18, is a polyethylene (B3416737) glycol ether of cetearyl alcohol. The number 18 indicates the average number of ethylene (B1197577) oxide units in the hydrophilic polyethylene glycol chain. The hydrophobic portion consists of a blend of cetyl (C16) and stearyl (C18) fatty alcohols.

Quantitative Data on Critical Micelle Concentration

| Surfactant | Alkyl Chain Length | Ethylene Oxide Units (Average) | Temperature (°C) | CMC (g/L) |

| FAE-C16-18E11 (analogue) | C16-C18 | 11 | 25 | 0.0064 ± 0.0003[1] |

| This compound (Ceteareth-18) | C16-C18 | 18 | ~25 | Estimated > 0.0064 |

Table 1: Critical Micelle Concentration of a structural analogue to this compound and an estimated value for Ceteareth-18.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its dependence on concentration. The concentration at which this inflection point occurs corresponds to the CMC. Below are detailed protocols for three common methods used for non-ionic surfactants.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants. It relies on the principle that below the CMC, the surface tension of the solution decreases with increasing surfactant concentration, while above the CMC, the surface tension remains relatively constant.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC. Due to the waxy nature of Ceteareth-18, gentle heating may be required to facilitate dissolution[2].

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of the surfactant.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the experiment.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The point of intersection of the two extrapolated linear portions corresponds to the CMC.

Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

Methodology:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Addition of Pyrene: Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (e.g., in the micromolar range) to avoid altering the micellization process. The solvent from the pyrene stock is typically allowed to evaporate before adding the aqueous surfactant solution.

-

Fluorescence Measurement: After an equilibration period, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is sensitive to the polarity of the microenvironment.

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sigmoidal decrease in the I₁/I₃ ratio will be observed as the pyrene molecules partition into the hydrophobic micellar cores. The inflection point of this curve, often determined from the first derivative, indicates the CMC.

Conductivity Method

For non-ionic surfactants, the change in conductivity at the CMC is less pronounced than for ionic surfactants. However, this method can still be employed as the formation of micelles alters the mobility of charge-carrying species present as impurities or background electrolytes in the solution.

Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound of varying concentrations in high-purity deionized water.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The resulting graph will show two lines with different slopes. The concentration at which the break occurs, determined by the intersection of the two linear portions, is the CMC.

Visualizations

Micelle Formation Pathway

The following diagram illustrates the process of micelle formation as the concentration of this compound increases in an aqueous solution.

Caption: Self-assembly of surfactant monomers into micelles with increasing concentration.

Experimental Workflow for CMC Determination by Surface Tensiometry

The diagram below outlines the key steps involved in determining the CMC using the surface tension method.

Caption: Workflow for determining the CMC using the surface tensiometry method.

References

An In-depth Technical Guide to the Molecular Weight and Polydispersity of PEG 18 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and polydispersity of PEG 18 cetostearyl ether, a non-ionic surfactant widely used in the pharmaceutical and cosmetic industries. This document outlines the inherent variability of this ethoxylated fatty alcohol, details the experimental methods for its characterization, and presents a framework for understanding its key physicochemical properties.

Introduction to this compound (Ceteareth-18)

This compound, known by its INCI name Ceteareth-18, is a polyethylene (B3416737) glycol ether of a mixture of cetyl and stearyl alcohols. The "18" in its name denotes the average number of ethylene (B1197577) oxide units in the polyethylene glycol (PEG) chain.[1][2][3] It is synthesized through the process of ethoxylation, where ethylene oxide is added to a blend of cetyl (C16) and stearyl (C18) alcohols.[2][3] This process results in a mixture of molecules with varying lengths of both the alkyl chain (due to the cetyl/stearyl blend) and the hydrophilic PEG chain. Consequently, Ceteareth-18 is not a single chemical entity but rather a polydisperse substance with a distribution of molecular weights.

Molecular Weight and Polydispersity

The molecular properties of Ceteareth-18 are typically described by its average molecular weight and its polydispersity index (PDI).

-

Number-Average Molecular Weight (Mn): The total weight of all the polymer chains in a sample, divided by the total number of polymer chains.

-

Weight-Average Molecular Weight (Mw): An average molecular weight that is biased towards the heavier molecules in the sample.

-

Polydispersity Index (PDI): The ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn). PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same length), while higher values indicate a broader distribution. For commercially produced ethoxylated surfactants, the PDI is typically greater than 1.

Theoretical vs. Experimental Values

While a theoretical molecular weight can be calculated for an idealized structure of Ceteareth-18 (e.g., a pure C18 stearyl alcohol with exactly 18 ethylene oxide units), this does not reflect the polydisperse nature of the actual commercial product. The actual molecular weight and its distribution are determined experimentally.

The following table summarizes the theoretical molecular weight for a specific Ceteareth-18 isomer and provides a template for presenting experimentally determined values.

| Parameter | Symbol | Value | Source |

| Theoretical Molecular Weight | |||

| Based on Stearyl Alcohol (C18) + 18 EO units | Mw | ~1067.4 g/mol | Calculated |

| Experimentally Determined Values (Representative) | |||

| Number-Average Molecular Weight | Mn | Typically Determined by GPC/SEC | - |

| Weight-Average Molecular Weight | Mw | Typically Determined by GPC/SEC | - |

| Polydispersity Index | PDI | Typically Determined by GPC/SEC | - |

Experimental Determination of Molecular Weight and Polydispersity

The primary technique for determining the molecular weight distribution and polydispersity of polymers like Ceteareth-18 is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) .

Principle of Gel Permeation Chromatography (GPC/SEC)

GPC/SEC separates molecules based on their hydrodynamic volume (size in solution). A dissolved sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution. By calibrating the column with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

Detailed Experimental Protocol for GPC/SEC Analysis of Ceteareth-18

This protocol provides a general methodology for the analysis of Ceteareth-18. Specific parameters may need to be optimized based on the available instrumentation and the exact nature of the sample.

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a Ceteareth-18 sample.

Materials:

-

Ceteareth-18 sample

-

GPC/SEC system with a refractive index (RI) detector

-

GPC/SEC columns suitable for the analysis of low to medium molecular weight polymers in the chosen mobile phase (e.g., polystyrene-divinylbenzene or modified silica-based columns).

-

Mobile phase (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or an aqueous buffer). The choice of solvent will depend on the column and the solubility of the Ceteareth-18.

-

Narrow molecular weight distribution polymer standards for calibration (e.g., polyethylene glycol or polystyrene standards).

-

Volumetric flasks, pipettes, and syringes with filters (e.g., 0.45 µm PTFE or nylon).

Procedure:

-

Mobile Phase Preparation: Prepare the chosen mobile phase and degas it thoroughly to prevent bubble formation in the system.

-

Standard Preparation: Accurately weigh a series of narrow molecular weight standards and dissolve them in the mobile phase to create a set of calibration solutions of known concentrations.

-

Sample Preparation: Accurately weigh the Ceteareth-18 sample and dissolve it in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Ensure complete dissolution, using gentle heating or sonication if necessary. Filter the solution through a syringe filter to remove any particulate matter.

-

GPC/SEC System Setup:

-

Equilibrate the GPC/SEC system with the mobile phase until a stable baseline is achieved on the RI detector.

-

Set the column oven temperature to a constant value (e.g., 30-40 °C) to ensure reproducible results.

-

Set the mobile phase flow rate to a constant value (e.g., 1.0 mL/min).

-

-

Calibration:

-

Inject the prepared calibration standards into the GPC/SEC system, starting with the lowest molecular weight.

-

Record the retention time for each standard.

-

Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

-

-

Sample Analysis:

-

Inject the prepared Ceteareth-18 sample solution into the GPC/SEC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the GPC/SEC software, integrate the chromatogram of the Ceteareth-18 sample.

-

The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the sample.

-

Visualizing the Structure and Analysis Workflow

Diagrams can be a powerful tool for understanding the complex nature of Ceteareth-18 and the process of its characterization.

Conclusion

This compound is a polydisperse non-ionic surfactant with a distribution of molecular weights arising from variations in both the fatty alcohol and the polyethylene glycol chain lengths. While a theoretical molecular weight can be calculated for an idealized structure, a comprehensive understanding of its properties requires experimental determination of its molecular weight distribution. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for this analysis, providing crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). This information is vital for researchers, scientists, and drug development professionals for formulation development, quality control, and ensuring the consistent performance of products containing Ceteareth-18.

References

Thermal Stability and Degradation of PEG-18 Cetostearyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of Polyethylene (B3416737) Glycol (PEG) 18 cetostearyl ether, also known as Ceteareth-18. As a non-ionic surfactant widely used in pharmaceutical and cosmetic formulations, understanding its behavior under thermal stress is critical for ensuring product quality, safety, and shelf-life. This document synthesizes available data on analogous PEGylated compounds to infer the thermal properties of Ceteareth-18, providing insights into its degradation pathways and the analytical techniques used for its characterization.

Introduction to PEG-18 Cetostearyl Ether

PEG-18 cetostearyl ether is a polyoxyethylene ether of a mixture of cetyl and stearyl alcohols, with the number 18 indicating the average number of ethylene (B1197577) oxide units in the polyethylene glycol chain.[1][2][3] This structure imparts amphiphilic properties, making it an effective emulsifier, solubilizer, and wetting agent in various formulations.[1][2][4] Its chemical stability, low toxicity, and compatibility with many active pharmaceutical ingredients (APIs) contribute to its widespread use. However, like all polyoxyethylene compounds, it is susceptible to thermal degradation, which can lead to the formation of undesirable byproducts and compromise the integrity of the final product.

Thermal Analysis Techniques

The thermal stability of PEG ethers is typically evaluated using thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the material's response to heat.

Table 1: Key Thermal Analysis Techniques for PEG Ethers

| Technique | Information Provided | Typical Experimental Parameters |

| Thermogravimetric Analysis (TGA) | Onset of decomposition, weight loss as a function of temperature, residual mass. | Heating rate: 10 K/min; Temperature range: 25-600 °C; Atmosphere: Nitrogen or air.[5] |

| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, enthalpy of fusion, glass transition temperature. | Heating/cooling rate: 1-10 °C/min; Temperature range varies based on the specific PEG ether.[6][7] |

Thermal Degradation Profile

The degradation of polyethers like PEG is understood to proceed via the formation of hydroperoxides, which can occur randomly along the polymer backbone.[8] This process can lead to chain scission, resulting in the formation of a variety of degradation products.

Table 2: General Thermal Properties of Polyethylene Glycols (PEGs)

| Property | Typical Value Range for PEGs | Significance |

| Melting Point (°C) | Increases with molecular weight; e.g., 5.8 to 62 °C for PEG 400 to 6000 g/mol .[7] | Relevant for processing and formulation. |

| Onset of Decomposition (Tonset) in N2 (°C) | Generally above 200 °C, with significant weight loss occurring at higher temperatures. | Indicates the temperature at which degradation begins. |

| Major Degradation Products | Formaldehyde, acetaldehyde, volatile alcohols, acetates, formates, and acetals.[8] | Impact product safety and quality. |

It is important to note that the cetostearyl alcohol moiety in PEG-18 cetostearyl ether may influence its thermal stability compared to pure PEGs. The ether linkage between the fatty alcohol and the PEG chain is a potential site for thermal cleavage.[9]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable data. The following are generalized protocols for TGA and DSC analysis of PEG-based materials, which can be adapted for PEG-18 cetostearyl ether.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the PEG-18 cetostearyl ether sample into a clean TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum rate of weight loss (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the PEG-18 cetostearyl ether sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[7]

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.[6]

-

Heating and Cooling Program:

-

Equilibrate at a temperature well below the expected melting point (e.g., 0 °C).

-

Heat the sample to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase thermal history.[6]

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample at the same controlled rate to obtain the melting endotherm.

-

-

-

Data Analysis: Determine the melting temperature (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) from the area under the peak.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a PEGylated compound.

Caption: Workflow for Thermal Analysis of PEG-18 Cetostearyl Ether.

Generalized Degradation Pathway

The thermal degradation of PEG chains often involves a free-radical mechanism, particularly in the presence of oxygen. The following diagram provides a simplified, generalized pathway for the initial steps of polyoxyethylene chain degradation.

Caption: Generalized Pathway for PEG Thermal Degradation.

Analysis of Degradation Products

Identifying and quantifying the products of thermal degradation is essential for a complete stability assessment. Techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are powerful tools for this purpose.[10] This method involves heating the sample to its decomposition temperature and then separating and identifying the volatile degradation products.

For non-volatile degradation products or for analyzing degradation in a formulated product under milder conditions, High-Performance Liquid Chromatography (HPLC) coupled with detectors like mass spectrometry (MS) or charged aerosol detection (CAD) can be employed.[11][12]

Conclusion and Recommendations

The thermal stability of PEG-18 cetostearyl ether is a critical parameter for its successful application in pharmaceutical and cosmetic products. While specific data for this compound is limited, the behavior of analogous PEG materials provides a solid framework for understanding its potential degradation pathways and for designing appropriate stability studies.

It is strongly recommended that researchers and formulation scientists conduct specific thermal analysis (TGA and DSC) on their particular grade of PEG-18 cetostearyl ether to establish its precise thermal profile. Furthermore, stability studies under accelerated conditions, coupled with analytical methods to detect and quantify potential degradation products, are essential to ensure the long-term stability and safety of the final formulation. Future research should focus on generating and publishing detailed thermal analysis data specifically for Ceteareth-18 to fill the current knowledge gap.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Ceteareth - Wikipedia [en.wikipedia.org]

- 4. Ceteareth-18 - PCC Group Product Portal [products.pcc.eu]

- 5. mdpi.com [mdpi.com]

- 6. Thermal and Physical Characterization of PEG Phase Change Materials Enhanced by Carbon-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The thermal degradation of poly(aryl—ether—ether—ketone) (PEEK) as monitored by pyrolysis—GC/MS and TG/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Interactions of PEG 18 Cetostearyl Ether with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEG 18 cetostearyl ether, also known as Ceteareth-18, is a non-ionic surfactant widely utilized in cosmetic and pharmaceutical formulations. As a member of the polyethylene (B3416737) glycol (PEG) ether family, its amphiphilic nature—comprising a hydrophobic cetostearyl (C16-C18) alkyl chain and a hydrophilic polyethylene glycol chain with approximately 18 ethylene (B1197577) oxide units—drives its interaction with biological membranes. This guide provides a comprehensive technical overview of these interactions, synthesizing available data on its physicochemical properties, its effects on membrane structure and function, and its influence on cellular signaling pathways. Due to a lack of specific quantitative data for this compound, this guide incorporates data from closely related ceteareth compounds to illustrate key interaction parameters. Detailed experimental protocols for assessing these interactions are also provided to facilitate further research.

Physicochemical Properties and Membrane Interaction Parameters

The interaction of a surfactant with a biological membrane is governed by its fundamental physicochemical properties, such as its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers in an aqueous solution begin to self-assemble into micelles[1][2]. Below the CMC, surfactants exist primarily as monomers, which can partition into the lipid bilayer. Above the CMC, the formation of micelles becomes significant, and these aggregates can play a role in membrane solubilization[3].

The partitioning of surfactant monomers into the lipid bilayer is a critical first step in its interaction and can be quantified by the membrane-water partition coefficient (K)[4]. This parameter describes the equilibrium distribution of the surfactant between the membrane and the aqueous phase. A high partition coefficient indicates a strong affinity for the lipid environment.

Table 1: Physicochemical and Membrane Interaction Parameters of Ceteareth Surfactants

| Parameter | Ceteareth-12 | Ceteareth-20 | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | 0.06 g/L | 0.08 g/L | Tensiometry | [5] |

| Hydrophilic/Lipophilic Balance (HLB) | 13.5 (calculated) | 15.7 (calculated) | Calculation based on structure | [5] |

| Partition Coefficient (K) | Data not available | Data not available | Various methods applicable (see Section 4.3) | N/A |

Note: Data for Ceteareth-18 is not available in the cited literature; values for the closely related Ceteareth-12 and Ceteareth-20 are provided as illustrative examples.

Effects on Biological Membrane Structure and Integrity

This compound, like other surfactants, can significantly alter the physical properties of biological membranes. These effects are concentration-dependent and range from subtle alterations in membrane fluidity to complete membrane solubilization at high concentrations.

Alteration of Membrane Fluidity

Surfactant monomers inserting into the lipid bilayer disrupt the ordered packing of phospholipid acyl chains. This generally leads to an increase in membrane fluidity (a decrease in order)[6]. The extent of this fluidization depends on the surfactant's concentration, its molecular geometry, and the initial state of the membrane[7]. Increased membrane fluidity can, in turn, affect the function of embedded membrane proteins.

Membrane Permeabilization and Lysis

As the concentration of the surfactant in the membrane increases, it can induce curvature stress, leading to the formation of transient pores and increasing the permeability of the membrane to ions and small molecules[3]. At concentrations approaching and exceeding the CMC, surfactants can begin to solubilize the membrane, forming mixed micelles of lipids and surfactants, which ultimately leads to cell lysis[6]. This lytic potential is often assessed via a hemolysis assay, which measures the release of hemoglobin from red blood cells.

Cytotoxicity

The interaction of surfactants with cell membranes can lead to cytotoxicity if membrane integrity is compromised to a degree that is incompatible with cell survival. Studies on the related compound Ceteareth-20, however, have shown no significant cytotoxic effects on human lymphocytes at concentrations up to 50% in dilution, as measured by the lactate (B86563) dehydrogenase (LDH) assay. Instead, it was observed to have proliferative effects[5][8]. This suggests that at typical usage concentrations, Ceteareths may not cause acute cell death but can still influence cellular processes.

Table 2: Biological Effects of Ceteareth-20 on Human Lymphocytes

| Concentration (Dilution) | Cytotoxicity (LDH Assay) | Cell Proliferation (WST-1 Assay) | Reference |

| 1% | No significant effect | Proliferative effect noted | [5][8] |

| 5% | No significant effect | Proliferative effect noted | [5][8] |

| 25% | No significant effect | Proliferative effect noted | [5][8] |

| 50% | No significant effect | Proliferative effect noted | [5][8] |

Note: This data is for Ceteareth-20 and serves as a proxy for the potential biological activity of Ceteareth-18.

Key Experimental Protocols

Investigating the interaction of this compound with biological membranes requires a suite of biophysical and cell-based assays. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation, such as surface tension[5].

Protocol: Surface Tension Method

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sharp decrease in surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two linear portions of the curve[8].

Workflow for CMC Determination

Hemolysis Assay for Membrane Lysis

This assay assesses the ability of a surfactant to damage cell membranes by measuring the release of hemoglobin from red blood cells (erythrocytes).

Protocol: Red Blood Cell Lysis

-

Obtain fresh red blood cells (RBCs) and wash them three times with an isotonic phosphate-buffered saline (PBS) solution by centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

-

Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Add the RBC suspension to each well. Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100 for 100% lysis).

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Centrifuge the plate to pellet intact RBCs and cell debris.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 541 nm using a spectrophotometer.

-

Calculate the percentage of hemolysis relative to the positive control.

Determination of Membrane-Water Partition Coefficient (K)

The partition coefficient can be determined using various techniques, including equilibrium dialysis or spectroscopic methods that measure changes in the membrane upon surfactant incorporation[9]. A fluorescence quenching method is a common approach.

Protocol: Fluorescence Quenching Assay

-

Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) containing a fluorescent lipid probe (e.g., NBD-PE).

-

In a fluorometer cuvette, add a known concentration of the fluorescently labeled LUVs.

-

Measure the initial fluorescence intensity.

-

Add aliquots of a concentrated stock solution of this compound (the quencher, if it has quenching properties, or use a separate quencher).

-

After each addition, allow the system to equilibrate and measure the steady-state fluorescence intensity.

-

The decrease in fluorescence (quenching) is related to the partitioning of the surfactant into the bilayer.

-

The data is fitted to a binding isotherm (e.g., the Stern-Volmer equation for collisional quenching) to calculate the partition coefficient.

Membrane Fluidity Assessment using Laurdan GP

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a lipid bilayer, its emission shifts from blue in the ordered (gel) phase to green in the disordered (liquid-crystalline) phase. This shift is quantified by the Generalized Polarization (GP) value. A decrease in GP indicates an increase in membrane fluidity.

Protocol: Laurdan Generalized Polarization (GP)

-

Prepare liposomes (e.g., LUVs) of the desired lipid composition.

-

Incorporate Laurdan into the liposomes at a molar ratio of approximately 1:500 (probe:lipid).

-

Divide the liposome (B1194612) suspension into aliquots and add different concentrations of this compound to each.

-

Incubate the samples at a controlled temperature.

-

Measure the fluorescence emission intensity at two wavelengths: one characteristic of the ordered phase (e.g., 440 nm) and one for the disordered phase (e.g., 490 nm), using an excitation wavelength of 350 nm.

-

Calculate the GP value for each sample using the formula: GP = (I440 - I490) / (I440 + I490)[2]

-

A decrease in the GP value with increasing surfactant concentration indicates a fluidizing effect on the membrane[10].

Interactions with Membrane Proteins

The insertion of surfactants into a biological membrane can affect the structure and function of integral and peripheral membrane proteins. The hydrophobic mismatch between the surfactant's alkyl chain and the transmembrane domain of a protein, as well as the alteration of the surrounding lipid environment, can lead to conformational changes, aggregation, or denaturation of the protein[11]. For membrane protein researchers, selecting a detergent that can solubilize the protein from the membrane while maintaining its native structure and function is a critical challenge[12]. The properties of this compound, such as its relatively large hydrophilic headgroup, may influence its ability to stabilize different types of membrane proteins.

Influence on Cellular Signaling Pathways

The interaction of surfactants with the cell membrane is not merely a physical disruption but can also trigger specific intracellular signaling cascades. One plausible mechanism is the induction of oxidative stress.

Induction of Oxidative Stress

Disruption of the membrane's lipid and protein components can lead to cellular stress, which may involve the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂)[13][14]. An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, a condition that can damage cellular components and activate stress-response signaling pathways[11][15].

Activation of Stress-Activated Protein Kinase Pathways

Oxidative stress is a known activator of several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for transducing extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. The MAPK family includes cascades such as the ERK, JNK, and p38 MAPK pathways. Activation of these pathways by H₂O₂ has been shown to alter gene expression. It is plausible that membrane perturbation by this compound could induce a low level of oxidative stress, leading to the activation of these pathways and contributing to observed cellular effects like proliferation.

Plausible Signaling Pathway

Conclusion

This compound interacts with biological membranes in a manner characteristic of non-ionic surfactants. It partitions into the lipid bilayer, alters membrane fluidity, and can lead to permeabilization and lysis at sufficient concentrations. While data on closely related compounds suggest low acute cytotoxicity, its interaction with the cell membrane can trigger cellular responses, potentially through the induction of oxidative stress and activation of signaling pathways like the MAPK cascade. The provided experimental protocols offer a framework for the detailed characterization of these interactions, which is essential for the rational design of safe and effective drug delivery systems and cosmetic formulations. Further research is required to obtain specific quantitative data for this compound to build a more precise model of its biomembrane interactions.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local Partition Coefficients Govern Solute Permeability of Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Accumulated Effect of the Number of Ethylene Oxide Units and/or Carbon Chain Length in Surfactants Structure on the Nano-Micellar Extraction of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classifying surfactants with respect to their effect on lipid membrane order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of surfactant with model lipid membranes: Influence of surfactant hydrophobic chain fluidity [morressier.com]

- 8. Determination of critical micelle concentration of surfactants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Partition coefficients of drugs in bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increasing the Resistance of Living Cells against Oxidative Stress by Nonnatural Surfactants as Membrane Guards - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increasing the Resistance of Living Cells against Oxidative Stress by Nonnatural Surfactants as Membrane Guards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Surfactant Semiconductors as Trojan Horses in Cell‐Membranes for On‐Demand and Spatial Regulation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK and JAK-STAT signaling pathways are involved in the oxidative stress-induced decrease in expression of surfactant protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PEG 18 Cetostearyl Ether in Oil-in-Water Emulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG 18 cetostearyl ether, also known by its INCI name Ceteareth-18, is a non-ionic surfactant widely utilized as an oil-in-water (O/W) emulsifier in the pharmaceutical and cosmetic industries. It is the polyethylene (B3416737) glycol ether of cetearyl alcohol, with the "18" indicating the average number of ethylene (B1197577) oxide units in the molecule. Its chemical structure, comprising a hydrophilic polyethylene glycol chain and a lipophilic cetostearyl alcohol tail, imparts excellent emulsifying and stabilizing properties. With a high Hydrophile-Lipophile Balance (HLB) value, typically around 16.3, this compound is particularly effective in creating stable O/W emulsions, where fine oil droplets are dispersed within a continuous aqueous phase.[1]

These application notes provide detailed protocols and formulation guidance for the effective use of this compound in the development of stable and efficacious oil-in-water emulsions such as creams, lotions, and other topical delivery systems.

Physicochemical Properties and Functionality

This compound functions primarily by reducing the interfacial tension between the oil and water phases, which facilitates the formation of an emulsion.[1][2] Its molecules orient themselves at the oil-water interface, with the lipophilic cetostearyl tail anchoring in the oil droplet and the hydrophilic PEG chain extending into the surrounding aqueous phase. This creates a protective barrier around the oil droplets, preventing them from coalescing and leading to a stable emulsion.[1] Ceteareths, including Ceteareth-18, are used as emulsifying agents in a variety of personal care products, such as skin care, moisturizers, hair conditioners, and suntan lotions.[3]

Data Presentation

Table 1: Typical Formulation of an Oil-in-Water (O/W) Cream using this compound

| Phase | Ingredient | INCI Name | Function | Concentration (% w/w) |

| Oil Phase | Mineral Oil | Paraffinum Liquidum | Emollient | 10.0 - 20.0 |

| Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Co-emulsifier | 2.0 - 5.0 | |

| This compound | Ceteareth-18 | Primary Emulsifier | 2.0 - 5.0 | |

| Stearic Acid | Stearic Acid | Thickener, Stabilizer | 1.0 - 3.0 | |

| Aqueous Phase | Deionized Water | Aqua | Solvent | q.s. to 100 |

| Glycerin | Glycerin | Humectant | 3.0 - 7.0 | |

| Preservative | (e.g., Phenoxyethanol) | Preservative | 0.5 - 1.0 | |

| Cool-down Phase | Fragrance | Parfum | Fragrance | 0.1 - 0.5 |

| Active Ingredient | (e.g., Tocopherol) | Active | As required |

Table 2: Required Hydrophile-Lipophile Balance (HLB) for Common Oils

The selection of an appropriate emulsifier system is critical for emulsion stability. The Required HLB is the HLB value of the emulsifier system that will provide the most stable emulsion for a specific oil phase.

| Oil/Lipid | Required HLB for O/W Emulsion |

| Apricot Kernel Oil | 7 |

| Argan Oil | 11 |

| Avocado Oil | 7 |

| Beeswax | 12 |

| Cetyl Alcohol | 15.5[4] |

| Coco-Caprylate/Caprate | 9.3 |

| Mineral Oil (Light) | 10 |

| Shea Butter | 8 |

| Soybean Oil | 7 |

| Stearyl Alcohol | 15.5 |

| Sunflower Oil | 7 |

Note: These values are approximate and can vary depending on the specific grade of the oil.

Table 3: Representative Stability Data for an O/W Cream with Ceteareth-18

This table presents hypothetical but representative data from a 3-month accelerated stability study of an O/W cream formulated with 3% this compound, stored at 40°C.

| Time Point | Parameter | Specification | Result | Conclusion |

| Initial | Appearance | White, homogenous cream | Conforms | Pass |

| pH | 5.5 - 6.5 | 6.2 | Pass | |

| Viscosity (cps) | 15,000 - 25,000 | 21,500 | Pass | |

| Mean Droplet Size (µm) | < 5.0 | 2.8 | Pass | |

| 1 Month | Appearance | White, homogenous cream | Conforms | Pass |

| pH | 5.5 - 6.5 | 6.1 | Pass | |

| Viscosity (cps) | 15,000 - 25,000 | 21,200 | Pass | |

| Mean Droplet Size (µm) | < 5.0 | 3.0 | Pass | |

| 2 Months | Appearance | White, homogenous cream | No phase separation | Pass |

| pH | 5.5 - 6.5 | 6.1 | Pass | |

| Viscosity (cps) | 15,000 - 25,000 | 20,900 | Pass | |

| Mean Droplet Size (µm) | < 5.0 | 3.2 | Pass | |

| 3 Months | Appearance | White, homogenous cream | No phase separation | Pass |

| pH | 5.5 - 6.5 | 6.0 | Pass | |

| Viscosity (cps) | 15,000 - 25,000 | 20,500 | Pass | |

| Mean Droplet Size (µm) | < 5.0 | 3.5 | Pass |

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol details the laboratory-scale preparation of a stable O/W cream using this compound.

Materials and Equipment:

-

Beakers

-

Water bath or heating mantle

-

Overhead stirrer with propeller blade

-

Homogenizer (optional, for smaller droplet size)

-

Weighing balance

-

pH meter

-

Thermometer

Procedure:

-

Phase Preparation:

-

Oil Phase: In a suitable beaker, combine all the oil-soluble ingredients as listed in Table 1 (e.g., Mineral Oil, Cetearyl Alcohol, this compound, Stearic Acid).

-

Aqueous Phase: In a separate beaker, combine the water-soluble ingredients (e.g., Deionized Water, Glycerin, Preservative).

-

-

Heating:

-

Heat the oil phase to 70-75°C in a water bath, stirring gently until all components are melted and homogenous.

-

Heat the aqueous phase to 75-80°C in a separate water bath. It is crucial that the aqueous phase is a few degrees warmer than the oil phase to prevent premature solidification of the waxy components upon mixing.[5]

-

-

Emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while stirring with an overhead stirrer at a moderate speed (e.g., 300-500 rpm).

-

Increase the stirring speed (e.g., 800-1200 rpm) for 10-15 minutes to form a coarse emulsion.

-

For a finer emulsion with smaller droplet size and enhanced stability, the coarse emulsion can be homogenized for 3-5 minutes while still hot.

-

-

Cooling:

-

Allow the emulsion to cool down while continuing to stir at a lower speed (e.g., 200-300 rpm). This slow cooling with gentle agitation is critical for the formation of a stable internal structure.

-

-

Addition of Cool-down Phase Ingredients:

-

Once the emulsion has cooled to below 40°C, add the heat-sensitive ingredients such as fragrance and active ingredients.

-

Continue stirring until the cream is uniform and has reached room temperature.

-

-

Final QC:

-

Measure the final pH of the cream and adjust if necessary.

-

Visually inspect the cream for homogeneity and texture.

-

Protocol 2: Emulsion Stability Testing

This protocol describes key experiments to assess the physical stability of the formulated O/W emulsion.

1. Macroscopic Evaluation:

-

Procedure: Store samples of the emulsion in transparent containers at different temperature conditions (e.g., 4°C, 25°C, and 40°C). Visually inspect the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any signs of instability such as creaming, coalescence, or phase separation.

-

Acceptance Criteria: No visible signs of phase separation or significant changes in appearance.

2. Centrifugation Test:

-

Objective: To accelerate the assessment of creaming or sedimentation.

-

Procedure: Place a sample of the emulsion in a centrifuge tube. Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

-

Acceptance Criteria: No visible phase separation after centrifugation.[6]

3. Droplet Size Analysis:

-

Objective: To determine the particle size distribution of the dispersed oil droplets. Smaller and more uniform droplet sizes generally indicate greater stability.

-